![molecular formula C9H11BrFN B1517915 3-(4-Bromo-2-fluorophenyl)propan-1-amine CAS No. 1057671-72-3](/img/structure/B1517915.png)
3-(4-Bromo-2-fluorophenyl)propan-1-amine
Overview
Description
“3-(4-Bromo-2-fluorophenyl)propan-1-amine” is a chemical compound. It is an amine derivative where one of the hydrogen atoms in ammonia is replaced by a 4-Bromo-2-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-fluorophenyl)propan-1-amine” consists of a 4-Bromo-2-fluorophenyl group attached to a propan-1-amine group .Scientific Research Applications
- Amphetamine Detection : 3-(4-Bromo-2-fluorophenyl)propan-1-amine is structurally related to amphetamines. It could be used as a reference standard for forensic analysis of amphetamine derivatives in biological samples .
- Benzylic Substitution Reactions : The benzylic position (adjacent to the aromatic ring) is susceptible to nucleophilic substitution reactions. Researchers study this compound’s reactivity in such reactions .
Forensic Toxicology
Organic Synthesis
Mechanism of Action
- The primary target of 3-(4-Bromo-2-fluorophenyl)propan-1-amine is likely a specific receptor or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Keep in mind that further research is needed to fully elucidate the precise mechanisms and effects of 3-(4-Bromo-2-fluorophenyl)propan-1-amine. If more data becomes available, our understanding may improve. 🌟
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPANZKFIPNQBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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